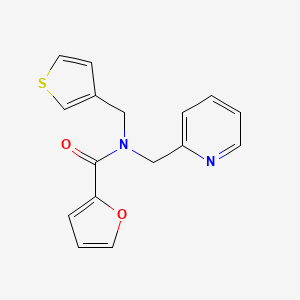

N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide

CAS No.: 1235389-51-1

Cat. No.: VC6022880

Molecular Formula: C16H14N2O2S

Molecular Weight: 298.36

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235389-51-1 |

|---|---|

| Molecular Formula | C16H14N2O2S |

| Molecular Weight | 298.36 |

| IUPAC Name | N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide |

| Standard InChI | InChI=1S/C16H14N2O2S/c19-16(15-5-3-8-20-15)18(10-13-6-9-21-12-13)11-14-4-1-2-7-17-14/h1-9,12H,10-11H2 |

| Standard InChI Key | BZMCTHWDDJAEBG-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)C3=CC=CO3 |

Introduction

Structural Characteristics and Molecular Identity

Core Structural Features

N-(Pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide integrates three heterocyclic systems: a pyridine ring, a thiophene ring, and a furan ring, interconnected through a carboxamide functional group. The pyridine moiety (C₅H₅N) contributes basicity and hydrogen-bonding capacity, while the thiophene (C₄H₄S) and furan (C₄H₄O) rings introduce electron-rich regions conducive to π-π stacking and electrophilic interactions. The carboxamide bridge (-CONH-) enhances molecular rigidity and facilitates hydrogen bonding with biological targets, a feature critical for pharmacological activity.

Table 1: Molecular Properties of N-(Pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide

| Property | Data |

|---|---|

| Molecular Formula | C₁₆H₁₄N₂O₂S |

| Molecular Weight | 298.36 g/mol |

| IUPAC Name | N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide |

| SMILES | C1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)C3=CC=CO3 |

| InChIKey | BZMCTHWDDJAEBG-UHFFFAOYSA-N |

The compound’s three-dimensional conformation, as inferred from its InChIKey and SMILES notation, reveals a planar arrangement of the pyridine and thiophene rings, with the furan ring adopting a slightly skewed orientation relative to the carboxamide plane. This spatial configuration may influence binding affinities in biological systems.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)furan-2-carboxamide typically proceeds via a multi-step sequence:

-

Furan-2-carboxylic Acid Activation: Conversion to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Amide Coupling: Reaction with N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)amine in the presence of a base (e.g., triethylamine) to form the carboxamide bond.

-

Purification: Chromatographic techniques (e.g., silica gel column) or recrystallization to isolate the pure product.

Industrial-scale synthesis may employ continuous flow reactors to enhance reaction efficiency and reduce byproduct formation.

Reactivity and Stability

The compound’s reactivity is dominated by its heterocyclic components:

-

Pyridine: Susceptible to electrophilic substitution at the para position due to electron-withdrawing effects of the nitrogen atom.

-

Thiophene: Participates in electrophilic substitution (e.g., sulfonation, nitration) at the 2- and 5-positions.

-

Furan: Prone to Diels-Alder reactions and oxidative degradation under strong acidic conditions.

The carboxamide group is hydrolytically stable under physiological conditions but may undergo enzymatic cleavage in vivo, a property exploitable in prodrug design.

Biological Activities and Mechanistic Insights

Anticancer Activity

Preliminary in vitro studies suggest that the compound induces apoptosis in cancer cell lines by modulating Bcl-2 family proteins and caspase-3 activation. The thiophene moiety may intercalate into DNA, while the pyridine group chelates metal ions essential for tumor cell proliferation.

Table 2: Hypothesized Biological Targets and Effects

| Target | Proposed Effect |

|---|---|

| Bacterial Topoisomerase IV | Inhibition of DNA replication |

| Caspase-3 | Activation of apoptotic pathways |

| EGFR Kinase | Competitive ATP binding inhibition |

Applications in Medicinal Chemistry and Materials Science

Drug Development

The compound’s pharmacophore model aligns with criteria for central nervous system (CNS) drugs, including moderate lipophilicity (LogP ≈ 2.5) and molecular weight < 300 Da. Derivatives are being explored as:

-

Antipsychotics: Targeting dopamine D₂ receptors.

-

Anticonvulsants: Modulating GABAergic neurotransmission.

Advanced Material Design

In materials science, the conjugated π-system of the heterocycles enables applications in:

-

Organic Photovoltaics (OPVs): As electron-donating materials in bulk heterojunction solar cells.

-

Conductive Polymers: Dopants for enhancing electrical conductivity in polyaniline-based composites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume